1-Phenylcyclobutanecarbonitrile

Overview

Description

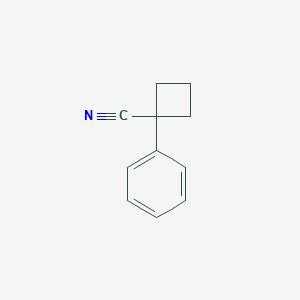

1-Phenylcyclobutanecarbonitrile is an organic compound with the molecular formula C11H11N. It is characterized by a cyclobutane ring substituted with a phenyl group and a cyano group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

1-Phenylcyclobutanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzylacetonitrile with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of 1,3-dibromopropane. The reaction mixture is then stirred at room temperature for several hours . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenylcyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-phenylcyclobutylamine.

Substitution: The phenyl and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1-Phenylcyclobutanecarbonitrile serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the generation of complex molecules through various chemical transformations. The compound's high ring strain facilitates reactions that can lead to the formation of more complex structures.

Reactivity and Transformations

The central C–C bond in this compound is characterized by substantial strain, making it reactive towards nucleophiles. This property is exploited in several synthetic methodologies, including:

- Strain-Release Reactions : The compound can undergo ring-opening reactions when treated with strong nucleophiles, leading to the formation of substituted cyclobutanes. This approach has been demonstrated to yield tri- and tetra-substituted products, expanding the library of available compounds for further functionalization .

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, particularly with alkenes and alkynes, resulting in the formation of cyclobutene derivatives. These reactions are catalyzed by transition metals such as gold or palladium, showcasing the compound's utility in catalysis .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. The compound's structural features allow for modifications that can enhance therapeutic efficacy.

- Anticancer Activity : Some derivatives have shown potential anticancer properties, with studies indicating that modifications to the phenyl group can lead to increased cytotoxicity against cancer cell lines . For instance, substituting different groups on the phenyl ring has been linked to varying degrees of biological activity.

- Neuroprotective Effects : Research has also explored the neuroprotective potential of cyclobutane derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress, suggesting a pathway for developing neuroprotective agents .

Materials Science

The unique properties of this compound extend into materials science, where it is explored for its potential use in creating novel materials with specific mechanical or thermal properties.

Polymer Chemistry

The compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable characteristics such as increased rigidity or thermal stability due to its bicyclic structure. Research into copolymerization strategies involving this compound is ongoing, focusing on optimizing material properties for applications in coatings and composites .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Phenylcyclobutanecarbonitrile varies depending on its specific application. In general, the compound interacts with molecular targets through its phenyl and cyano functional groups. These interactions can modulate biological pathways and processes, leading to the desired effects. For example, phenylcyclobutyl derivatives have been identified as selective inhibitors of certain enzymes, which can be active both in vitro and in vivo.

Comparison with Similar Compounds

1-Phenylcyclobutanecarbonitrile can be compared with other similar compounds, such as:

Cyclobutanecarbonitrile: Lacks the phenyl group, resulting in different chemical and biological properties.

Phenylacetonitrile: Contains a phenyl group but lacks the cyclobutane ring, leading to different reactivity and applications.

1-Phenylcyclobutylamine: Formed by the reduction of this compound, with different functional groups and properties.

The uniqueness of this compound lies in its combination of a cyclobutane ring, phenyl group, and cyano group, which provides a versatile platform for chemical modifications and applications .

Biological Activity

1-Phenylcyclobutanecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structural Overview

This compound consists of a cyclobutane ring substituted with a phenyl group and a carbonitrile functional group. This structure contributes to its unique physicochemical properties, which can influence its biological activity.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the nitrile group is particularly significant as it can participate in hydrogen bonding and other interactions that enhance binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, similar to other cyclobutane derivatives that have been studied for their anticancer properties .

- Binding Affinity : The cyclobutane moiety can enhance hydrophobic interactions with protein targets, which may lead to increased potency in inhibiting oncogenic pathways .

Case Studies and Experimental Data

Several studies have investigated the biological activity of cyclobutane derivatives, including this compound. Here are some key findings:

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound is critical for its therapeutic application. Factors such as solubility, stability, and metabolic pathways influence its efficacy as a drug candidate.

- Solubility : The presence of the phenyl group may affect the solubility of the compound in aqueous environments, which is crucial for bioavailability.

- Metabolic Stability : Similar compounds have shown varied stability under physiological conditions, impacting their potential as therapeutic agents .

Q & A

Q. Basic: What are the key considerations for designing a synthetic route for 1-Phenylcyclobutanecarbonitrile?

Methodological Answer :

Designing a synthetic pathway requires evaluating cyclobutane ring stability and nitrile group reactivity. Start with retrosynthetic analysis to identify precursors (e.g., cyclobutane derivatives with phenyl groups). Use Friedel-Crafts alkylation or ring-closing metathesis for cyclobutane formation, followed by nitrile introduction via nucleophilic substitution or oxidation of amines. Monitor steric hindrance due to the phenyl group’s bulkiness, which may necessitate microwave-assisted synthesis to enhance reaction efficiency. Validate purity via HPLC (≥95%) and characterize intermediates with FT-IR (C≡N stretch ~2240 cm⁻¹) and ¹H NMR (phenyl protons at δ 7.2–7.5 ppm) .

Q. Advanced: How can contradictory spectral data for this compound be resolved?

Methodological Answer :

Contradictions in spectral data (e.g., unexpected peaks in ¹³C NMR or discrepancies in mass spectrometry) often arise from impurities or isomerization. Conduct 2D NMR (COSY, HSQC) to confirm structural assignments and rule out diastereomers. Use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental results. If impurities persist, optimize purification via preparative HPLC with a C18 column (acetonitrile/water gradient). Document uncertainties in methodology, such as solvent effects on chemical shifts, to refine interpretation .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer :

The nitrile group poses toxicity risks (e.g., cyanide release under acidic conditions). Use fume hoods , nitrile-resistant gloves, and eye protection. Store in airtight containers away from acids. In case of exposure, administer amyl nitrite antidote immediately. Waste must be neutralized with alkaline hypochlorite before disposal. Reference SDS sheets for LD50 values and consult institutional safety guidelines for spill management .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

The phenyl group induces steric hindrance, limiting accessibility to the nitrile’s lone pair. Use Buchwald-Hartwig amination or Sonogashira coupling with bulky ligands (e.g., XPhos) to enhance catalytic efficiency. Electronic effects can be probed via Hammett plots (σ values correlate with reaction rates). Compare with analogues (e.g., 1-Phenylcyclohexanecarbonitrile) to isolate steric vs. electronic contributions. Computational modeling (e.g., M06-2X/6-31G ) predicts transition states and regioselectivity .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (exact mass ~171.1 g/mol).

- X-ray Crystallography : Resolve cyclobutane ring puckering and phenyl orientation (if crystals are obtainable).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

Cross-validate data with elemental analysis (C, H, N % within ±0.3% of theoretical values) .

Q. Advanced: How can computational methods optimize the catalytic hydrogenation of this compound?

Methodological Answer :

Model hydrogenation pathways using density functional theory (DFT) to identify adsorption sites on catalysts (e.g., Pd/C). Calculate activation energies for nitro-to-amine reduction vs. nitrile hydrogenation. Experimental validation requires in situ FT-IR to monitor intermediate formation. Adjust solvent polarity (e.g., switch from THF to ethanol) to stabilize transition states. Compare turnover frequencies (TOF) under varying pressures (1–10 bar H₂) .

Q. Basic: What solvents are compatible with this compound in synthetic workflows?

Methodological Answer :

Use aprotic solvents (DMF, DMSO) for reactions requiring high polarity. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the nitrile group. For low-temperature reactions (−78°C), THF/dry ice mixtures are optimal. Solubility tests via UV-Vis (λmax ~270 nm) guide solvent selection .

Q. Advanced: How do structural modifications of this compound impact its bioactivity in drug discovery?

Methodological Answer :

Derivatize the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for kinase inhibition assays. Test cytotoxicity via MTT assays (IC50 values) against cancer cell lines (e.g., HeLa). Use QSAR models to correlate substituent effects (Hammett σ, π parameters) with bioactivity. Cross-reference with molecular docking (AutoDock Vina) to predict binding affinities for target proteins .

Properties

IUPAC Name |

1-phenylcyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDUDPFTZJPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162540 | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14377-68-5 | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14377-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014377685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOBUTANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW28NRN8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.